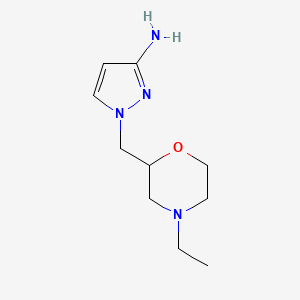
1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a morpholine ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine typically involves the reaction of 4-ethylmorpholine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the morpholine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
科学的研究の応用
1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine: Similar structure but with a triazole ring instead of a pyrazole ring.
(4-ethylmorpholin-2-yl)methyl-pent-3-en-1-ylamine: Contains a morpholine ring but different substituents.
Uniqueness
1-((4-Ethylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine is unique due to its specific combination of a morpholine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
1-[(4-ethylmorpholin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4O/c1-2-13-5-6-15-9(7-13)8-14-4-3-10(11)12-14/h3-4,9H,2,5-8H2,1H3,(H2,11,12) |
InChIキー |
ZRYRORDOEDRSGZ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCOC(C1)CN2C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


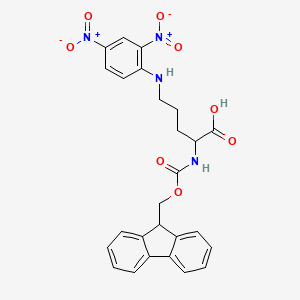
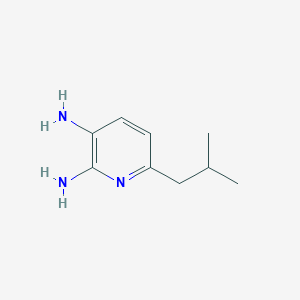

![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)


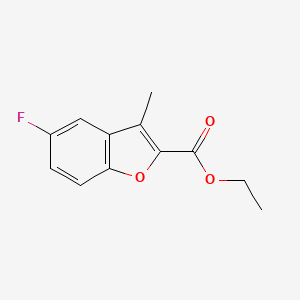

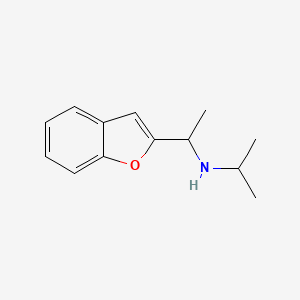
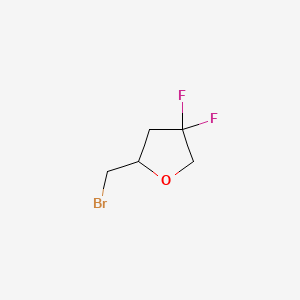
![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)
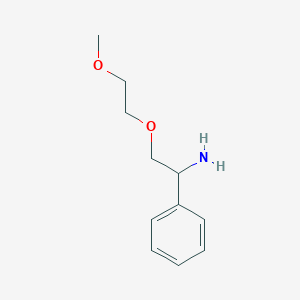
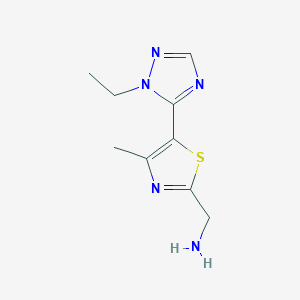
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)
